molecular formula C20H16Cl2N6O B2519584 2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881082-40-2

2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No. B2519584
CAS RN: 881082-40-2
M. Wt: 427.29
InChI Key: ZQXMYZFWINYOTD-UHFFFAOYSA-N
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Description

“2,4-dichloro-N’-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide” is a chemical compound. It’s part of the diazine alkaloid family, which includes pyridazine, pyrimidine, and pyrazine . These compounds are widespread in nature and constitute a central building block for a wide range of pharmacological applications .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of amines with dichloropyrimidines . For instance, allowing 6-amino-2,3-dimethyl-2H-indazole to react with 2,4-dichloropyrimidine gave rise exclusively to the C4-aminated product .


Chemical Reactions Analysis

Diazines, including pyrimidines, can undergo a variety of chemical reactions. For instance, 2,4-dichloropyrimidine can undergo an effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 480.7±45.0 °C, and its density is predicted to be 1.285±0.06 g/cm3 (at 20 °C and 760 Torr). Its pKa is predicted to be 13.90±0.70 .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Pyrazolo[3,4-d]pyrimidines derivatives have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory effects. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidines and assessed their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antibacterial Activity

Further derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their antibacterial activities. For example, Bildirici et al. (2007) synthesized new derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial efficacy against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Antimicrobial and Insecticidal Potential

The synthesis of pyrimidine linked pyrazole heterocyclic compounds and their evaluation for antimicrobial and insecticidal activities have also been reported. Deohate and Palaspagar (2020) synthesized compounds by microwave irradiative cyclocondensation and found that these compounds displayed significant antimicrobial and insecticidal properties, highlighting the versatility of pyrazolo[3,4-d]pyrimidine derivatives in scientific research (Deohate & Palaspagar, 2020).

Enzyme Inhibition for Antimicrobial Development

Novel pyrazolo[3,4-d]pyrimidine-based inhibitors have been designed to target specific bacterial enzymes, such as DNA polymerase III in Staphylococcus aureus. Ali et al. (2003) developed a series of 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones that inhibit DNA pol III, representing a novel class of antimicrobials with promising activities against Gram-positive bacteria (Ali et al., 2003).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological applications, given the wide range of biological activities exhibited by diazines . Additionally, novel synthetic methodologies could be developed to improve the druglikeness and ADME-Tox properties of these compounds .

properties

IUPAC Name

2,4-dichloro-N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N6O/c1-11-3-5-14(7-12(11)2)28-19-16(9-25-28)18(23-10-24-19)26-27-20(29)15-6-4-13(21)8-17(15)22/h3-10H,1-2H3,(H,27,29)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXMYZFWINYOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

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